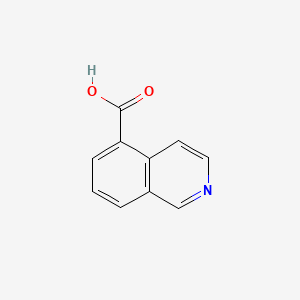

Isoquinoline-5-carboxylic acid

Vue d'ensemble

Description

DS-1442 est un composé développé par Daiichi Sankyo Co., Ltd. Il s'agit d'un inhibiteur de la protéine de transfert des esters de cholestérol, ce qui signifie qu'il inhibe l'activité de la protéine de transfert des esters de cholestérol. Cette protéine joue un rôle crucial dans le transfert des esters de cholestérol et des triglycérides entre les lipoprotéines, qui sont essentielles au métabolisme lipidique. DS-1442 a été étudié pour son potentiel à traiter les dyslipidémies et à réduire l'athérosclérose en augmentant le cholestérol lipoprotéique de haute densité et en réduisant le cholestérol non lipoprotéique de haute densité .

Applications De Recherche Scientifique

DS-1442 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying cholesteryl ester transfer protein inhibition and its effects on lipid metabolism. In biology, it is used to investigate the role of cholesteryl ester transfer protein in various physiological processes. In medicine, DS-1442 has shown promise in treating dyslipidemias and reducing atherosclerosis, making it a potential therapeutic agent for cardiovascular diseases. In the industry, it could be used in the development of new drugs targeting lipid metabolism disorders .

Safety and Hazards

Mécanisme D'action

The mechanism of action of DS-1442 involves its binding to cholesteryl ester transfer protein, thereby inhibiting the protein’s activity. This inhibition prevents the transfer of cholesteryl esters and triglycerides between lipoproteins, leading to an increase in high-density lipoprotein cholesterol and a decrease in non-high-density lipoprotein cholesterol. The molecular targets involved in this process are the active sites of cholesteryl ester transfer protein, where DS-1442 binds and exerts its inhibitory effects .

Analyse Biochimique

Biochemical Properties

Isoquinoline alkaloids, which Isoquinoline-5-carboxylic acid is a part of, have been found to exhibit potent broad-spectrum anticancer activity through various mechanisms .

Cellular Effects

Isoquinoline alkaloids have been reported to exhibit anticancer effects by inhibiting cell proliferation and invasion, suppressing tumor angiogenesis, and inducing cell apoptosis .

Molecular Mechanism

Isoquinoline alkaloids, which this compound is a part of, have been reported to exert their anticancer effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .

Metabolic Pathways

Isoquinoline alkaloids, which this compound is a part of, have been reported to be involved in various metabolic pathways .

Méthodes De Préparation

Les voies de synthèse spécifiques et les conditions réactionnelles de DS-1442 sont propriétaires et ne sont pas divulguées publiquement en détailLes méthodes de production industrielle impliqueraient probablement des procédés de synthèse chimique à grande échelle, garantissant la pureté et la constance du composé pour une utilisation pharmaceutique .

Analyse Des Réactions Chimiques

DS-1442 subit diverses réactions chimiques, se concentrant principalement sur son interaction avec la protéine de transfert des esters de cholestérol. L'activité du composé implique la liaison à la protéine et l'inhibition de sa fonction. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et des conditions de température et de pression spécifiques pour faciliter le processus de liaison. Les principaux produits formés à partir de ces réactions sont les complexes inhibés de la protéine de transfert des esters de cholestérol, qui entraînent un métabolisme lipidique modifié .

Applications de la recherche scientifique

DS-1442 a été largement étudié pour ses applications potentielles dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il sert de composé modèle pour étudier l'inhibition de la protéine de transfert des esters de cholestérol et ses effets sur le métabolisme lipidique. En biologie, il est utilisé pour étudier le rôle de la protéine de transfert des esters de cholestérol dans divers processus physiologiques. En médecine, DS-1442 s'est montré prometteur dans le traitement des dyslipidémies et la réduction de l'athérosclérose, ce qui en fait un agent thérapeutique potentiel pour les maladies cardiovasculaires. Dans l'industrie, il pourrait être utilisé dans le développement de nouveaux médicaments ciblant les troubles du métabolisme lipidique .

Mécanisme d'action

Le mécanisme d'action de DS-1442 implique sa liaison à la protéine de transfert des esters de cholestérol, inhibant ainsi l'activité de la protéine. Cette inhibition empêche le transfert des esters de cholestérol et des triglycérides entre les lipoprotéines, entraînant une augmentation du cholestérol lipoprotéique de haute densité et une diminution du cholestérol non lipoprotéique de haute densité. Les cibles moléculaires impliquées dans ce processus sont les sites actifs de la protéine de transfert des esters de cholestérol, où DS-1442 se lie et exerce ses effets inhibiteurs .

Comparaison Avec Des Composés Similaires

DS-1442 est unique dans son inhibition spécifique de la protéine de transfert des esters de cholestérol, ce qui le distingue des autres composés ciblant le métabolisme lipidique. Les composés similaires comprennent le torcétrapib, l'anacétrapib et l'évacétrapib, qui inhibent également la protéine de transfert des esters de cholestérol mais diffèrent par leurs structures chimiques et leurs propriétés pharmacocinétiques. L'unicité de DS-1442 réside dans son affinité de liaison spécifique et sa puissance inhibitrice, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

isoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-10(13)9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPLFLRGHZAXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60950491 | |

| Record name | Isoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27810-64-6 | |

| Record name | 27810-64-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60950491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | isoquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Isoquinoline-5-carboxylic acid being investigated in the context of pharmaceutical cocrystals?

A1: While the abstract doesn't delve into the specific properties of each base used, it highlights a common challenge in drug development: poor aqueous solubility of potential drug candidates. This often leads to poor absorption and low bioavailability, hindering the drug's effectiveness. This compound, being an organic base, has the potential to form ionic cocrystals with phosphoric acid (PA) and dihydrogen phosphate (DHP) salts. The research focuses on these types of cocrystals as a strategy to potentially improve the physicochemical properties of Active Pharmaceutical Ingredients (APIs) like this compound. []

Q2: What is the significance of identifying Hydrogen Bonding Motifs (HBMs) in these cocrystals?

A2: Understanding the specific HBMs formed between this compound, DHP anions, and PA molecules provides insights into the stability and predictability of these cocrystals. [] Crystal engineering relies on predicting and controlling these interactions to design cocrystals with desired properties. By identifying 46 distinct HBMs in DHP:PA ionic cocrystals, the researchers contribute valuable knowledge for future rational design efforts. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)

![5-(4-Bromo-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1331291.png)

![1-[(2S,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1331295.png)

![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)

![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)